Cinobufotalin vs. Bufalin: 121-Fold Difference in Na+/K+-ATPase Binding Affinity Determines On-Target Potency and Safety Margin
In a direct comparative binding study using human erythrocytes, cinobufotalin demonstrated markedly lower affinity for the Na+/K+-ATPase pump relative to the class prototype bufalin. The IC50 for inhibition of ouabain-sensitive [3H]ouabain binding was 1.70 × 10–7 mol/L (170 nM) for cinobufotalin, compared to 1.4 × 10–9 mol/L (1.4 nM) for bufalin, representing a 121-fold difference in potency [1]. Cinobufotalin was also less potent than the reference cardenolide ouabain (IC50 = 9.7 nM), with its binding curve shifted to the right relative to both comparators [1]. This lower pump affinity translates directly to reduced cardiotoxic liability, as Na+/K+-ATPase inhibition is the primary driver of bufadienolide-induced cardiotoxicity [2].
| Evidence Dimension | Na+/K+-ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 170 nM |
| Comparator Or Baseline | Bufalin IC50 = 1.4 nM; Ouabain IC50 = 9.7 nM |
| Quantified Difference | Cinobufotalin is 121-fold less potent than bufalin; 17.5-fold less potent than ouabain |
| Conditions | [3H]ouabain binding assay in human erythrocytes |
Why This Matters
This 121-fold difference enables selection of cinobufotalin for applications where reduced Na+/K+-ATPase-mediated cardiotoxicity is required, while bufalin would be prioritized for maximal target engagement.
- [1] Brownlee AA, Johnson P, Mills IH. Actions of bufalin and cinobufotalin, two bufadienolides respectively more active and less active than ouabain, on ouabain binding and 86Rb uptake by human erythrocytes. Clin Sci (Lond). 1990;78(2):169-74. View Source
- [2] Asrorov AM, et al. Toad venom bufadienolides and bufotoxins: An updated review. Drug Dev Res. 2023;84(5):815-838. View Source
